
4-(3-氯苯基)-2-甲基噻唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, and X-ray crystallography) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of reactions the compound undergoes.科学研究应用
腐蚀抑制
4-(3-氯苯基)-2-甲基噻唑和其衍生物在腐蚀抑制方面显示出很好的应用前景。具体而言,类似的三唑衍生物4-MTHT在酸性环境中表现出高效的腐蚀抑制剂效果。在1 M HCl中,它表现出高达99%的抑制效率,表明其在工业环境中作为金属腐蚀的保护剂的潜力(Lagrenée et al., 2002)。另一项研究突出了4H-三唑衍生物在氢氯酸中对轻钢表面的吸附性质,其中4-MTHT被确定为最有效的抑制剂,强调了抑制剂分子中取代基对腐蚀保护效率的重要性(Bentiss et al., 2007)。
抗菌和抗真菌性能
各种研究已合成并评估了噻唑衍生物的生物活性。例如,2-((2-氯苯基)(6,7-二氢噻吩[3,2-c]吡啶-5(4H)-基)甲基)-4-甲基噻唑-5-羧酸衍生物表现出中等至良好的抗菌活性,表明它们在开发新的抗菌剂方面具有潜力(Babu et al., 2016)。另一组从2-[3-(4-氯苯基)-5-(4-甲氧基苯甲基)-4H-1,2,4-三唑-4-基]乙酰肼衍生的新异环化合物显示出显著的脂肪酶和α-葡萄糖苷酶抑制作用,表明它们在管理与这些酶相关的疾病方面具有潜力(Bekircan et al., 2015)。
杂环化合物的合成和分子对接
噻唑衍生物已被合成并研究其结构性质和潜在的生物活性。例如,新的1,3-噁唑夹杂吡啶-吡唑啉已被合成并评估其抗癌和抗菌活性。该研究强调了杂环实体在设计具有生物活性的化合物方面的潜力(Katariya et al., 2021)。在另一项研究中,一系列新的苯噻吩-1,2,3-三唑类似物被合成并显示出对各种癌细胞系的中等至良好的抗增殖活性,表明这些化合物的治疗潜力(Ma et al., 2017)。
安全和危害
This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, and environmental impact.
未来方向
This involves predicting or proposing future research directions. This could be based on current research trends, gaps in the current knowledge, or new applications for the compound.
属性
IUPAC Name |
4-(3-chlorophenyl)-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS/c1-7-12-10(6-13-7)8-3-2-4-9(11)5-8/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQOJRKCALBHIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625648 |
Source


|
| Record name | 4-(3-Chlorophenyl)-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-2-methylthiazole | |
CAS RN |
931929-86-1 |
Source


|
| Record name | 4-(3-Chlorophenyl)-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

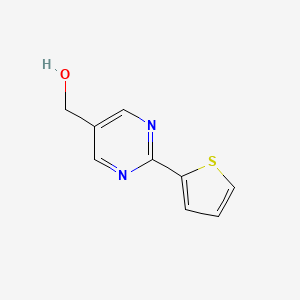
![4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine](/img/structure/B1358579.png)
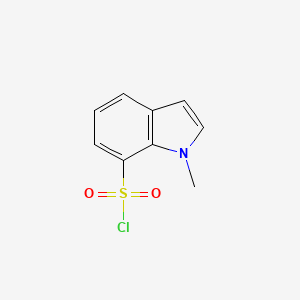
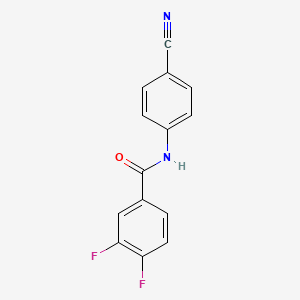
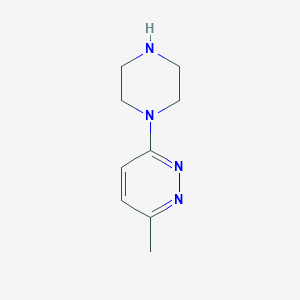
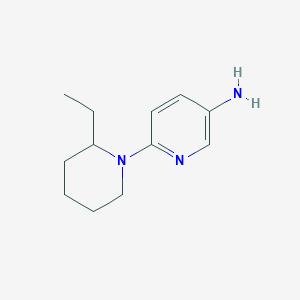
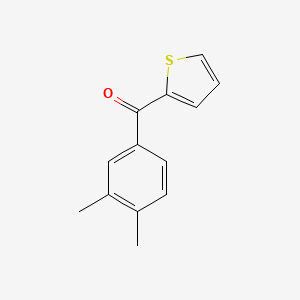
![[4-(3-Chlorophenyl)oxan-4-yl]methanamine](/img/structure/B1358599.png)
![[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1358601.png)

![4-[(2-methoxyphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1358614.png)
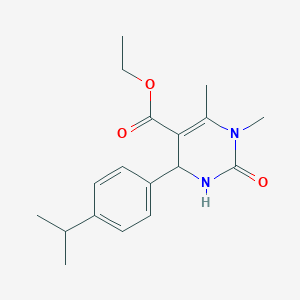
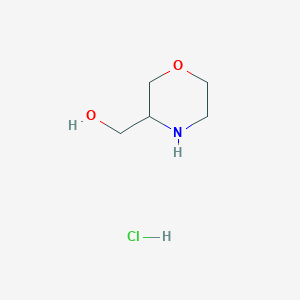
![4,7-Dichlorobenzo[b]thiophene](/img/structure/B1358624.png)